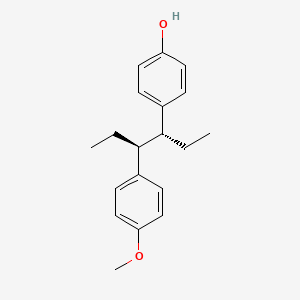
Unii-B1lxh6rppm
Beschreibung
UNii-B1LXH6RPPM (CAS: 13026-26-1), also known as meso-hexestrol monomethyl ether or Paramion, is a synthetic phenolic compound derived from hexestrol, a nonsteroidal estrogen . Its IUPAC name is 4-[(1R,2S)-1-ethyl-2-(4-methoxyphenyl)butyl]phenol, indicating a stereospecific structure with ethyl, butyl, and methoxyphenyl substituents . This compound has historical relevance in medicinal chemistry, with documented use in pharmacological studies under the identifier NSC 19200 .
Eigenschaften
CAS-Nummer |
13026-26-1 |
|---|---|
Molekularformel |
C19H24O2 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
4-[(3R,4S)-4-(4-methoxyphenyl)hexan-3-yl]phenol |
InChI |
InChI=1S/C19H24O2/c1-4-18(14-6-10-16(20)11-7-14)19(5-2)15-8-12-17(21-3)13-9-15/h6-13,18-20H,4-5H2,1-3H3/t18-,19+/m0/s1 |
InChI-Schlüssel |
ITRDPYNINWIWLM-RBUKOAKNSA-N |
Isomerische SMILES |
CC[C@@H](C1=CC=C(C=C1)O)[C@H](CC)C2=CC=C(C=C2)OC |
Kanonische SMILES |
CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Die Synthese von Hexestrol-Monomethylether beinhaltet die Methylierung von Hexestrol. Die Reaktion erfordert typischerweise die Verwendung von Methylierungsmitteln wie Methyliodid oder Dimethylsulfat in Gegenwart einer Base wie Kaliumcarbonat . Die Reaktionsbedingungen umfassen oft das Rückflussen der Reaktanten in einem geeigneten Lösungsmittel wie Aceton oder Methanol, um das gewünschte Produkt zu erhalten.
Industrielle Produktionsverfahren für Hexestrol-Monomethylether können ähnliche Synthesewege, aber in größerem Maßstab, mit optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungsverfahren wie Chromatographie kann die Effizienz des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
Hexestrol-Monomethylether hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Reagenz in der organischen Synthese zur Herstellung verschiedener Derivate und als Standard in der analytischen Chemie verwendet.
Biologie: Die Verbindung wird auf ihre östrogene Aktivität und ihre Auswirkungen auf biologische Systeme untersucht, einschließlich ihrer potenziellen Rolle in der Hormonersatztherapie.
Medizin: Es werden Forschungsarbeiten zu seinen potenziellen therapeutischen Anwendungen durchgeführt, insbesondere bei der Behandlung von östrogenbedingten Erkrankungen.
Wirkmechanismus
Der Wirkmechanismus von Hexestrol-Monomethylether beinhaltet seine Wechselwirkung mit Östrogenrezeptoren im Körper. Als Östrogenrezeptoragonist bindet es an diese Rezeptoren und ahmt die Wirkungen von natürlichen Östrogenen nach. Diese Bindung aktiviert den Östrogenrezeptor, was zur Transkription von östrogensensitiven Genen und anschließenden physiologischen Wirkungen führt. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehört der Östrogenrezeptor-Signalweg, der eine entscheidende Rolle bei verschiedenen biologischen Prozessen wie Zellwachstum, Differenzierung und Fortpflanzung spielt.
Wissenschaftliche Forschungsanwendungen
Hexestrol Monomethyl Ether has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a standard in analytical chemistry.
Biology: The compound is studied for its estrogenic activity and its effects on biological systems, including its potential role in hormone replacement therapy.
Medicine: Research is conducted on its potential therapeutic applications, particularly in the treatment of estrogen-related disorders.
Wirkmechanismus
The mechanism of action of Hexestrol Monomethyl Ether involves its interaction with estrogen receptors in the body. As an estrogen receptor agonist, it binds to these receptors, mimicking the effects of natural estrogens. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes and subsequent physiological effects . The molecular targets and pathways involved include the estrogen receptor signaling pathway, which plays a crucial role in various biological processes such as cell growth, differentiation, and reproduction.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison of this compound and Analogs
| Compound Name | Structure Highlights | Molecular Formula | Key Biological Activity | Solubility/LogP* |
|---|---|---|---|---|
| This compound | Phenol core with ethyl, butyl, methoxyphenyl | C₁₉H₂₄O₂ | Estrogenic/anti-estrogenic (inferred) | Moderate lipophilicity |
| Hexestrol | Two phenol groups, ethyl substituents | C₁₈H₂₂O₂ | Estrogenic agonist | Low aqueous solubility |
| Diethylstilbestrol | Two phenol groups, ethylene bridge | C₁₈H₂₀O₂ | Estrogenic agonist, carcinogenic | High lipophilicity |
| Tamoxifen | Triphenylethylene core, dimethylaminoethoxy | C₂₆H₂₉NO | Selective estrogen receptor modulator (SERM) | High lipophilicity |
Key Findings:
Structural Similarity: Hexestrol: Shares the phenol core and ethyl substituents but lacks the methoxy group, which in this compound may reduce metabolic degradation and enhance membrane permeability . Diethylstilbestrol (DES): While both have phenolic groups, DES’s linear ethylene scaffold confers stronger estrogenic activity but also carcinogenic risks, unlike this compound’s branched structure .
Biological Activity: this compound’s methoxy group may attenuate binding affinity to estrogen receptors compared to hexestrol, as seen in similar methoxylated analogs .
PubChem-Based Similarity Analysis
PubChem’s Similar Compounds (2-D similarity) and Similar Conformers (3-D similarity) tools identify structural analogs of this compound :
- 2-D Neighbors: Compounds with shared scaffolds (e.g., phenolic rings with alkyl/aryl substituents). Examples include hexestrol derivatives and methoxylated estrogens.
- 3-D Neighbors : Molecules with similar shape and binding features, such as selective androgen receptor modulators (SARMs) with comparable steric bulk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


